6,7-Difluoro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one

Lipophilicity logP Blood-Brain Barrier

Medicinal chemistry programs require differentiated scaffolds with optimized lipophilicity for CNS penetration and orthogonal synthetic handles. The unfluorinated parent deoxyvasicinone (logP 1.34) often lacks sufficient blood-brain barrier permeability for neuropsychiatric targets. This 6,7-difluoro derivative offers: - **Optimized logP 2.734**: Aligned with CNS MPO criteria, zero H-bond donors - **Sequential SNAr handles**: Two displaceable fluorines enable regioselective library diversification - **≥97% purity**: Prevents assay artifacts in IC50 determinations against cholinesterases/kinases

Molecular Formula C11H8F2N2O
Molecular Weight 222.19 g/mol
CAS No. 642491-85-8
Cat. No. B3148334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Difluoro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one
CAS642491-85-8
Molecular FormulaC11H8F2N2O
Molecular Weight222.19 g/mol
Structural Identifiers
SMILESC1CC2=NC3=CC(=C(C=C3C(=O)N2C1)F)F
InChIInChI=1S/C11H8F2N2O/c12-7-4-6-9(5-8(7)13)14-10-2-1-3-15(10)11(6)16/h4-5H,1-3H2
InChIKeyMXMNUPGKOYMFFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Difluoro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one: Fluorinated Scaffold for Medicinal Chemistry


6,7-Difluoro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one is a difluorinated derivative of the tricyclic pyrrolo[2,1-b]quinazolin-9(1H)-one scaffold, a privileged structure found in numerous bioactive alkaloids and synthetic compounds with cholinesterase inhibitory, cytotoxic, and kinase-modulating activities [1]. The compound features two fluorine atoms at the 6- and 7-positions of the quinazolinone core, which distinctly modulate its physicochemical properties—including lipophilicity, molecular weight, and hydrogen-bonding capacity—compared to the unsubstituted parent deoxyvasicinone and mono-fluorinated analogs [2].

Fluorinated quinazolinone scaffold for medicinal chemistry SAR exploration
Dual SNAr-reactive sites enable regioselective late-stage diversification
Zero H-bond donors; physicochemical profile compatible with CNS MPO criteria

Why Deoxyvasicinone or 7-Fluoro Analogs Cannot Substitute This Scaffold


The unfluorinated parent scaffold (deoxyvasicinone) and the mono-fluorinated 7-fluoro analog exhibit significantly lower lipophilicity (logP 1.343 and 1.482, respectively) compared to the 6,7-difluoro compound (logP 2.734), which directly impacts membrane permeability, CNS penetration potential, and protein-binding characteristics [1]. Additionally, the 6,7-difluoro derivative offers a distinct synthetic handle for sequential nucleophilic aromatic substitution (SNAr) at two positions, enabling regioselective late-stage diversification that is unattainable with mono-fluorinated or unsubstituted analogs [2]. These combined physicochemical and synthetic differences preclude simple interchangeability in medicinal chemistry SAR campaigns, biochemical assay development, or fragment-based screening programs .

Property
6,7-Difluoro Scaffold
Analog Limitation
Lipophilicity & CNS Access
LogP shift may alter membrane permeability and CNS partitioning
Unsubstituted or mono-fluoro analogs exhibit lower predicted logP; CNS penetration context may differ
Synthetic Diversification Handle
Two SNAr sites allow sequential dual substitution
Mono-fluoro or parent analog lacks the second reactive site, limiting regioselective diversification strategies

Quantitative Differentiation vs. In-Class Analogs


Lipophilicity Advantage for CNS Penetration

The 6,7-difluoro compound exhibits a predicted logP of 2.734, representing a 1.39 log unit increase over deoxyvasicinone (logP 1.343) and a 1.25 log unit increase over the 7-fluoro analog (logP 1.482), based on ZINC database computational predictions across all three compounds obtained from the same methodology [1].

Lipophilicity (logP)
Reported
ΔlogP +1.39 vs deoxyvasicinone (1.34); +1.25 vs 7-F analog (1.48)
May support CNS penetration and membrane permeability review
Predicted logP from ZINC15; experimental validation advised
Lipophilicity logP Blood-Brain Barrier CNS Penetration Membrane Permeability

Higher Purity Specifications for Assay Reproducibility

Commercially available 6,7-difluoro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one is consistently supplied at ≥97% purity (AKSci: 97% min; Fluorochem/Leyan: 98%), whereas the unsubstituted parent deoxyvasicinone is commonly listed at 95% purity from multiple vendors .

Purity Specification
Data to verify
≥97% (6,7-diF) vs ≥95% (deoxyvasicinone vendor specs)
Higher purity may reduce assay variability; verify lot-specific COA
Vendor-reported specifications; batch-to-batch confirmation recommended
Chemical Purity Assay Reproducibility QC Specification Procurement

Enhanced Molecular Descriptors and Drug-likeness

The 6,7-difluoro substitution increases the molecular weight by 35.98 Da (from 186.21 to 222.19) and adds one additional hydrogen-bond acceptor (from 2 to 3 HBA) compared to deoxyvasicinone, while maintaining zero H-bond donors, as predicted by the ZINC database [1].

Physicochemical Descriptors
Reported
MW 222.19 (+36 Da); HBA 3 (+1 vs parent)
May modulate ADME property interpretation
Predicted descriptors; experimental ADME data required
Molecular Weight Hydrogen Bond Acceptors Physicochemical Properties Drug-likeness

Dual SNAr Handles for Regioselective Derivatization

The two fluorine atoms at the 6- and 7-positions serve as leaving groups for sequential nucleophilic aromatic substitution (SNAr) reactions, allowing controlled installation of different substituents at each position under appropriate conditions. This synthetic capability is documented for 6,7-difluoroquinazolinone intermediates in patent literature, where they serve as key scaffolds for constructing diverse pharmaceutical candidates [1].

Dual SNAr Reactivity
Class-level inference
Two reactive fluorine positions for sequential substitution
Supports regioselective library synthesis from a common intermediate
Reactivity inferred from patent precedent; validate under specific conditions
SNAr Late-Stage Functionalization Building Block Regioselective Derivatization

Applications in Drug Discovery and Chemical Biology


CNS-Penetrant Probe Design with Enhanced Lipophilicity

The markedly higher logP (2.734 vs. 1.343 for deoxyvasicinone) makes the 6,7-difluoro compound a preferred starting scaffold for central nervous system (CNS) drug discovery programs, where passive blood-brain barrier penetration is essential. The increased lipophilicity, combined with its zero hydrogen-bond donor count, aligns with established CNS MPO desirability criteria, making it suitable for phenotypic screening libraries targeting neurodegenerative or neuropsychiatric indications [1].

Parallel SAR Library via Regioselective Dual SNAr

The presence of two displaceable fluorine atoms at the 6- and 7-positions enables a common-intermediate diversification strategy: the first fluorine can be substituted with an amine, alcohol, or thiol nucleophile under mild conditions, followed by a second, distinct substitution at the remaining fluorine position under adjusted conditions. This approach is directly applicable to high-throughput medicinal chemistry workflows for generating focused compound libraries targeting kinases, cholinesterases, or other therapeutically relevant enzymes [2].

High-Reproducibility Biochemical Screening with Stringent Purity

Procurement of the 6,7-difluoro compound at ≥97–98% purity ensures that biochemical assay results—such as IC50 determinations against cholinesterases or kinases—are not confounded by impurity-driven artifacts. This purity advantage over commonly available deoxyvasicinone (typically 95%) is critical for academic screening centers and industrial hit-to-lead programs where data reproducibility directly influences downstream resource allocation and patent filing decisions .

Fragment-Based Drug Discovery with Defined Physicochemical Profile

With a molecular weight of 222.19 Da, three hydrogen-bond acceptors, and zero donors, the compound occupies an attractive fragment-like chemical space. Its distinct logP and electrostatic profile, differentiated from the parent scaffold, make it a valuable addition to fragment libraries for screening against protein targets where a moderately lipophilic, fluorinated quinazolinone core is desired for initial hit identification via NMR, SPR, or X-ray crystallography [1].

Application
Selection Property
Validation Focus
CNS target probe development
Lipophilicity profile and low HBD count
CNS MPO criteria and in vitro permeability assays
Regioselective library synthesis via dual SNAr
Two displaceable fluorine substituents
Sequential substitution feasibility and regiochemistry control
Biochemical assay screening campaigns
High-purity specification (≥97%)
Lot-specific COA verification; impurity profiling impact on assay reproducibility
Fragment-based library inclusion
Fragment-like MW, HBA count, and logP window
Fragment hit confirmation by SPR, NMR, or X-ray
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